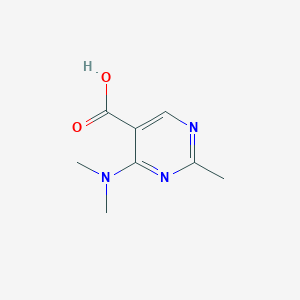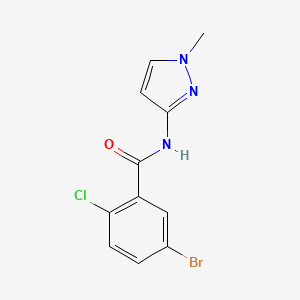![molecular formula C16H18F3N3O2 B14918560 N-(4-{(1Z)-1-[2-(cyclopentylcarbonyl)hydrazinylidene]ethyl}phenyl)-2,2,2-trifluoroacetamide](/img/structure/B14918560.png)
N-(4-{(1Z)-1-[2-(cyclopentylcarbonyl)hydrazinylidene]ethyl}phenyl)-2,2,2-trifluoroacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ML159 is a chemical compound known for its significant role in scientific research, particularly in the field of medicinal chemistry. It is recognized for its potential as an inhibitor of specific enzymes, making it a valuable tool in the study of various biological processes and disease mechanisms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ML159 typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes reactions such as condensation, cyclization, and functional group modifications. Specific reaction conditions, such as temperature, pH, and the use of catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of ML159 may involve large-scale synthesis using automated reactors and continuous flow systems. These methods enhance efficiency and scalability, allowing for the production of significant quantities of the compound. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets stringent quality standards.
Chemical Reactions Analysis
Types of Reactions
ML159 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride, leading to the addition of hydrogen atoms.
Substitution: ML159 can participate in substitution reactions where one functional group is replaced by another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, often in anhydrous solvents.
Substitution: Halogens, nucleophiles, often under controlled temperature and pH conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
ML159 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Serves as a tool to study enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving enzyme dysregulation.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ML159 involves its interaction with specific molecular targets, such as enzymes or receptors. By binding to these targets, ML159 can inhibit their activity, thereby modulating various biological pathways. This inhibition can lead to changes in cellular processes, making ML159 a valuable compound for studying disease mechanisms and developing new therapies.
Comparison with Similar Compounds
Similar Compounds
- ML160
- ML161
- ML162
Uniqueness
ML159 is unique due to its specific binding affinity and selectivity for certain enzymes, which distinguishes it from other similar compounds. This selectivity makes it particularly useful in targeted research applications, allowing for more precise modulation of biological pathways.
Properties
Molecular Formula |
C16H18F3N3O2 |
|---|---|
Molecular Weight |
341.33 g/mol |
IUPAC Name |
N-[(Z)-1-[4-[(2,2,2-trifluoroacetyl)amino]phenyl]ethylideneamino]cyclopentanecarboxamide |
InChI |
InChI=1S/C16H18F3N3O2/c1-10(21-22-14(23)12-4-2-3-5-12)11-6-8-13(9-7-11)20-15(24)16(17,18)19/h6-9,12H,2-5H2,1H3,(H,20,24)(H,22,23)/b21-10- |
InChI Key |
QXFVQXRFCWCTQE-FBHDLOMBSA-N |
Isomeric SMILES |
C/C(=N/NC(=O)C1CCCC1)/C2=CC=C(C=C2)NC(=O)C(F)(F)F |
Canonical SMILES |
CC(=NNC(=O)C1CCCC1)C2=CC=C(C=C2)NC(=O)C(F)(F)F |
solubility |
1.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


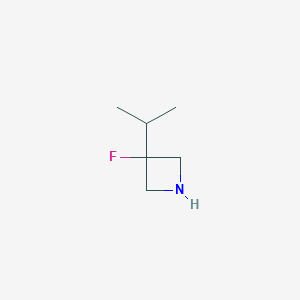
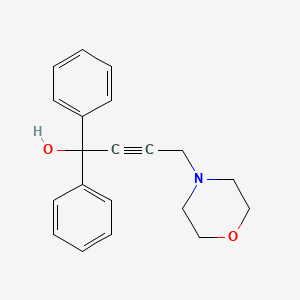
![3-Nitro-1,4-dihydro-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-ol](/img/structure/B14918499.png)
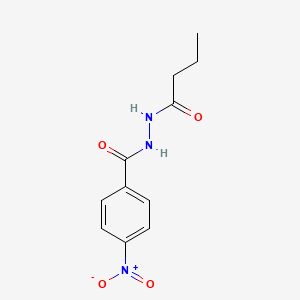
![2-[(Pyridin-4-ylmethyl)sulfanyl]pyrimidine-4,6-diamine](/img/structure/B14918512.png)
![(E)-N-[[4-[(6-methoxypyridazin-3-yl)sulfamoyl]phenyl]carbamothioyl]-3-phenylprop-2-enamide](/img/structure/B14918518.png)
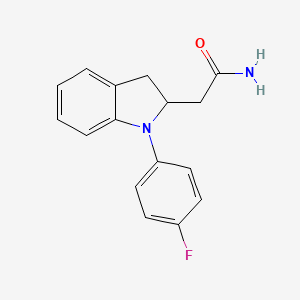
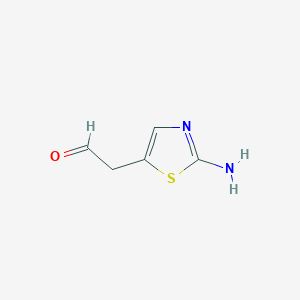
![(3aR,5S,7aS)-3a,7a-Dihydroxy-5-(propylamino)hexahydro-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B14918537.png)
![N-[1-({[4-(acetylamino)phenyl]carbamothioyl}amino)-2,2,2-trichloroethyl]-2-nitrobenzamide](/img/structure/B14918544.png)
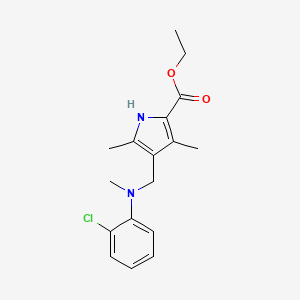
![[2-(2,6-diphenylphenyl)phenyl]-diphenylphosphane](/img/structure/B14918563.png)
